molecular formula C16H23NO4 B2563171 tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate CAS No. 1333744-04-9

tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate

Cat. No.: B2563171
CAS No.: 1333744-04-9
M. Wt: 293.363
InChI Key: CJIMZRONDVTFPH-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate ( 1334488-37-7) is a synthetic organic compound with a molecular formula of C16H24N2O3 and a molecular weight of 292.37 . This molecule features a carbamate group protected by a tert-butyl moiety (Boc group), a central tetrahydropyran (oxane) ring, and a para-substituted phenyl ring with a hydroxyl functional group . The Boc protecting group is a pivotal characteristic, offering stability during synthetic processes while being readily removable under mild acidic conditions. This makes the compound a valuable building block (synthon) in organic synthesis and medicinal chemistry research for the construction of more complex molecules. Compounds with similar structural features, such as the tert-butyl carbamate group linked to an aromatic system, are frequently employed as intermediates in the development of pharmaceutically active agents . The simultaneous presence of protected amine and hydroxyl functionalities on a rigid cyclic scaffold provides multiple sites for further chemical modification, making it a versatile intermediate for researchers exploring new chemical entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-16(8-10-20-11-9-16)12-4-6-13(18)7-5-12/h4-7,18H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIMZRONDVTFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to function as a protecting group for amines and phenols during multi-step synthetic processes. The compound's reactivity is enhanced by the presence of the hydroxyphenyl group, which can form hydrogen bonds, facilitating further chemical transformations.

Synthetic Routes

The synthesis typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base like triethylamine, often conducted in solvents such as tetrahydrofuran (THF) at low temperatures to stabilize intermediates.

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound is utilized to investigate enzyme inhibition and protein interactions. It acts as a probe for studying binding sites and mechanisms of various enzymes, which is critical for understanding metabolic pathways and developing enzyme inhibitors.

Case Study: Amyloid Beta Interaction

A study highlighted the protective effects of related compounds against amyloid beta-induced toxicity in astrocytes. The compound demonstrated moderate protective activity by reducing TNF-α levels and free radicals in cell cultures exposed to amyloid beta 1-42 . This suggests potential applications in neurodegenerative disease research.

Medical Applications

Drug Delivery Systems

Research has explored the role of this compound in drug delivery systems. Its chemical properties allow it to serve as a precursor for synthesizing pharmacologically active compounds, potentially leading to improved therapeutic agents.

Therapeutic Properties

Investigations into its therapeutic properties are ongoing, focusing on its ability to modulate biological responses through interactions with specific molecular targets such as receptors and enzymes. The hydroxyphenyl group enhances binding affinity, which is crucial for drug design.

Industrial Applications

Production of Polymers and Resins

In industrial settings, this compound is used in the manufacture of polymers and resins. Its unique chemical structure contributes to the performance characteristics of these materials, making them suitable for various applications including coatings and adhesives.

Agrochemicals

The compound also finds use in the production of agrochemicals, where its properties can be tailored to enhance efficacy and reduce environmental impact. This application underscores the importance of sustainable practices in chemical manufacturing.

Summary of Applications

Field Application Description
Chemistry Intermediate in organic synthesisProtecting group for amines/phenols; facilitates multi-step synthesis
Biology Enzyme inhibition studiesProbe for studying enzyme binding sites; relevant in metabolic pathway research
Medicine Drug delivery systemsPrecursor for pharmacologically active compounds; potential therapeutic applications
Industry Production of polymers and resinsEnhances performance characteristics; used in coatings and adhesives
Agrochemicals Development of sustainable agrochemicalsTailored properties for efficacy; focus on environmental sustainability

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxan-4-yl group provides structural stability and enhances the binding affinity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Variations on the Oxane Ring

The oxane ring in the parent compound can be modified with different substituents or functional groups, altering physicochemical properties and reactivity. Key analogs include:

Compound Name Substituent on Oxane Molecular Formula Molecular Weight (g/mol) Key Features
tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate 4-hydroxyphenyl C₁₆H₂₁NO₄ 291.34 Hydroxyl group enables hydrogen bonding; potential antioxidant activity .
tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate (CAS 1807849-53-1) 4-bromophenyl C₁₆H₂₀BrNO₃ 366.25 Bromine enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
tert-butyl N-[4-(chloromethyl)oxan-4-yl]carbamate (CID 106300353) chloromethyl C₁₁H₂₀ClNO₃ 261.73 Chloromethyl group increases reactivity for nucleophilic substitution .
tert-butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6) cyano C₁₁H₁₈N₂O₃ 226.27 Cyano group confers polarity and potential metabolic stability .

Key Findings :

  • Electron-withdrawing groups (e.g., Br, CN) increase electrophilicity, facilitating further functionalization .
  • Hydroxyl groups enhance solubility in polar solvents and enable hydrogen-bond interactions, critical for biological target binding .
Analogs with Modified Aromatic Moieties

Variations in the aromatic ring substituents influence pharmacological activity and synthetic pathways:

Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Applications
tert-butyl (4-hydroxyphenyl)carbamate (CAS 54840-15-2) 4-hydroxyphenyl (no oxane) C₁₁H₁₅NO₃ 209.25 Intermediate for urease inhibitors; simpler synthesis .
tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate (CAS 149505-94-2) 4-hydroxyphenylmethyl C₁₂H₁₇NO₃ 223.27 Used in peptide synthesis; benzyl group enhances rigidity .
tert-butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate 4-hydroxyphenylamide C₂₀H₂₄N₂O₅ 372.42 Demonstrated as a urokinase inhibitor intermediate .

Key Findings :

  • Benzyl vs.
  • Amide-linked derivatives (e.g., tert-butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate) show enhanced enzyme inhibitory activity due to additional hydrogen-bond donors .
Substituent Effects on Reactivity and Stability
  • Bromo and Chloro Derivatives : Bromophenyl and chloromethyl analogs exhibit higher reactivity in cross-coupling and alkylation reactions, respectively .
  • Hydroxyl vs. Methoxy Groups : Hydroxyl analogs (e.g., parent compound) are more acidic (pKa ~10) than methoxy-substituted derivatives, impacting ionization under physiological conditions .

Biological Activity

tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structural features which include a tert-butyl group and an oxan-4-yl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H19N2O3C_{11}H_{19}N_{2}O_{3}, with a molecular weight of approximately 213.28 g/mol. The structural composition allows for diverse interactions, making it an interesting subject for both synthetic and medicinal chemistry research.

Property Value
Molecular FormulaC₁₁H₁₉N₂O₃
Molecular Weight213.28 g/mol
Functional GroupsCarbamate, Hydroxyphenyl, Oxane

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. The oxan-4-yl group contributes to the structural stability and enhances the binding affinity of the compound.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in critical biological pathways. For instance, studies have shown that derivatives similar to this compound demonstrate significant inhibition against β-secretase and acetylcholinesterase, both of which are key targets in Alzheimer's disease therapeutics .

Table 1: Inhibitory Activity of Related Compounds

Compound Target Enzyme IC50/Ki Value
M4 (similar structure)β-secretase15.4 nM
M4 (similar structure)Acetylcholinesterase0.17 μM

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocytes from oxidative stress induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's . The compound was shown to reduce levels of inflammatory cytokines like TNF-α and free radicals in cell cultures.

Case Studies

  • In Vitro Studies on Astrocytes :
    • A study assessed the protective effects of a compound structurally related to this compound on astrocyte viability in the presence of Aβ1-42. Results indicated that the compound improved cell viability from 43.78% to 62.98% when co-treated with Aβ1-42, suggesting a protective mechanism against Aβ-induced toxicity .
  • In Vivo Models :
    • In animal models resembling Alzheimer’s pathology (scopolamine-induced), compounds similar to this compound showed reduced aggregation of Aβ plaques compared to control groups, although not significantly more effective than established treatments like galantamine .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate, and how can its purity be validated?

  • Synthesis : Use carbamate protection strategies, such as reacting 4-(4-hydroxyphenyl)oxan-4-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol for solid intermediates .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify Boc group incorporation and absence of hydroxyl group side reactions .

Q. How should this compound be handled and stored to ensure stability?

  • Handling : Use in a well-ventilated fume hood with PPE (gloves, safety goggles, lab coat). Avoid contact with strong acids/bases or oxidizing agents to prevent Boc deprotection or ring-opening reactions .
  • Storage : Store in airtight containers at room temperature (20–25°C), protected from light and moisture. Monitor for decomposition via periodic TLC or NMR analysis .

Q. What spectroscopic techniques are critical for characterizing its structure?

  • NMR : ¹H NMR (δ ~1.4 ppm for tert-butyl protons) and ¹³C NMR (δ ~80 ppm for Boc carbonyl) confirm the carbamate group. Aromatic protons (δ 6.5–7.5 ppm) and oxane ring protons (δ 3.5–4.5 ppm) validate the core structure .
  • FT-IR : Look for N–H stretches (~3350 cm⁻¹), C=O (Boc, ~1680 cm⁻¹), and C–O–C (oxane, ~1100 cm⁻¹) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?

  • Crystal Structure Analysis : X-ray diffraction reveals intermolecular N–H···O and O–H···O hydrogen bonds between the carbamate and hydroxyl groups, forming a 2D network parallel to the (100) plane. This packing minimizes steric clashes from the bulky tert-butyl group .
  • Impact on Properties : Hydrogen bonding enhances thermal stability (e.g., higher melting points) and affects solubility. For example, polar solvents disrupt these interactions, improving dissolution .

Q. What experimental strategies resolve contradictions in reported physical properties (e.g., solubility, melting point)?

  • Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, strict temperature control) to isolate polymorphic variations .
  • Analytical Harmonization : Use standardized DSC protocols for melting point determination and dynamic light scattering (DLS) to assess aggregation in solubility studies .

Q. How can computational modeling predict reactivity in catalytic or biological systems?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic/nucleophilic sites. The oxane oxygen and carbamate carbonyl are potential hydrogen-bond acceptors in enzyme binding .
  • MD Simulations : Simulate interactions with lipid bilayers or protein targets (e.g., kinases) to evaluate membrane permeability or inhibition mechanisms .

Methodological Challenges and Solutions

Q. What precautions are necessary when scaling up synthesis to avoid side reactions?

  • Kinetic Control : Slow addition of Boc anhydride to prevent exothermic side reactions. Use inline FT-IR to monitor reaction progress .
  • Workflow : Implement quenching with aqueous citric acid to neutralize excess base before extraction .

Q. How can researchers address discrepancies in ecological toxicity data for carbamate derivatives?

  • Tiered Testing : Conduct OECD-compliant assays (e.g., Daphnia magna acute toxicity, Ames test) to fill data gaps. Cross-validate with quantitative structure-activity relationship (QSAR) models .

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